molecular formula C19H17ClN4O3 B1684136 PI103 CAS No. 371935-74-9

PI103

Cat. No. B1684136
M. Wt: 348.4 g/mol
InChI Key: TUVCWJQQGGETHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI-103 is a potent ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR (mammalian target of rapamycin). PI3K, an important intracellular mediator, regulates multiple cellular functions including cell growth and survival .


Synthesis Analysis

The synthetic approach for the PI103 derivatives involves treating 2-Chloronicotinonitrile and ethyl glycolate with DBU in ethanol to give a bicyclic acid ester .


Molecular Structure Analysis

PI-103 is a multi-targeted PI3K inhibitor for p110α/β/δ/γ with IC50s of 2 nM/3 nM/3 nM/15 nM in cell-free assays, less potent to mTOR/DNA-PK with IC50 of 30 nM/23 nM .


Chemical Reactions Analysis

PI-103 potently inhibits both the rapamycin-sensitive (mTORC1) and rapamycin-insensitive (mTORC2) complexes of the protein kinase mTOR . It also inhibits constitutive and growth factor-induced PI3K/Akt, as well as mTORC1 activation .


Physical And Chemical Properties Analysis

The molecular formula of PI-103 is C19H16N4O3 and its molecular weight is 348.36. It is soluble in DMSO at 12 mg/mL .

Scientific Research Applications

PI103 as a Potent Inhibitor in Cancer Therapy

  • Pharmacologic Characterization : PI103 is identified as a potent inhibitor of class I phosphatidylinositide 3-kinases (PI3K) with low IC50 values against different recombinant PI3K isoforms. It shows potential in inhibiting proliferation and invasion of various human cancer cells and demonstrates antiangiogenic properties. This makes PI103 a valuable compound for exploring the biological function of class I PI3K in cancer therapeutics (Raynaud et al., 2007).

  • Crystal Structure Analysis : The crystal structure of human PI3Kα complexed with PI103 has been determined, providing insights into the molecular interactions and the role of specific amino acids in PI3Kα inhibition. This study offers a direction for the design of novel PI3Kα inhibitors based on the structure of PI103 (Zhao et al., 2014).

  • Enhancing TRAIL-Induced Apoptosis in Neuroblastoma : PI103, combined with TRAIL (TNF-related apoptosis-inducing ligand), synergistically induces apoptosis in neuroblastoma cells. This combination therapy shows promise in neuroblastoma treatment by targeting aberrant PI3K/Akt activation (Opel et al., 2011).

Nanotechnology and PI103

  • Nanoformulation for Enhanced Cancer Therapy : A study explored a nanoformulation of PI103, encapsulating it in a self-assembled mixture to improve delivery and reduce side effects. The nanoformulated PI103 showed enhanced cytotoxicity in cancer cell lines and potent inhibition of the PI3K/Akt pathway (Roy et al., 2012).

  • Supramolecular Nanoparticles Overcoming Insulin Resistance : A study focused on using supramolecular nanochemistry to target PI3K, potentially overcoming limitations of current PI3K inhibitors. The supramolecular nanoparticles, including PI103, showed increased antitumor efficacy and reduced insulin resistance, a common side effect of PI3K inhibitors (Kulkarni et al., 2013).

Other Research Applications

  • Effect on Cellular Behavior : Research has indicated that the presence of a three-dimensional (3D) extracellular matrix can influence the response of cancer cells to PI103. This study highlights the importance of considering the cellular microenvironment in drug response studies (Fallica et al., 2012).

  • Combination Therapy : Research demonstrates the effectiveness of combining PI103 with other cancer treatments, such as chemotherapy and radiation, to enhance therapeutic outcomes and overcome drug resistance (Chandrasekar et al., 2016).

Safety And Hazards

PI-103 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Based on the crystal structure of the human PI3Kα–PI103 complex, substitution at the R1 position of the phenol portion of PI103 was demonstrated to improve binding affinity via forming a new H-bond with Lys802 at the bottom of the ATP catalytic site .

properties

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVCWJQQGGETHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190676
Record name pi-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PI-103

CAS RN

371935-74-9
Record name 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371935-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pi-103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PI-103
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pi-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PI-103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI103
Reactant of Route 2
Reactant of Route 2
PI103
Reactant of Route 3
Reactant of Route 3
PI103
Reactant of Route 4
Reactant of Route 4
PI103
Reactant of Route 5
Reactant of Route 5
PI103
Reactant of Route 6
PI103

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.